molecular formula C10H14ClO3PS B12012321 O-(4-Chlorophenyl) O,O-diethyl phosphorothioate CAS No. 5857-62-5

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate

Cat. No.: B12012321
CAS No.: 5857-62-5
M. Wt: 280.71 g/mol
InChI Key: ULEIOHDPTRIZER-UHFFFAOYSA-N
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Description

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is an organophosphorothioate compound with the molecular formula C 10 H 14 ClO 3 PS and a molecular weight of 280.71 . This class of compounds is of significant interest in scientific research, particularly in the study of acetylcholinesterase (AChE) inhibition . Organophosphorothioates can act as irreversible inhibitors of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine . This mechanism is a primary focus in toxicological research concerning organophosphorus insecticides, enabling studies on cholinergic transmission and neuronal excitability . Researchers also investigate related phosphorothioate compounds for diverse applications, including their potential as antimycobacterial agents and as inhibitors of other enzymes like butyrylcholinesterase (BChE) . The structural and physicochemical data for this compound, including its SMILES notation (CCOP(=S)(OCC)OC1=CC=C(C=C1)Cl) and InChIKey, are available to support analytical and experimental work . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or animal utilization.

Properties

CAS No.

5857-62-5

Molecular Formula

C10H14ClO3PS

Molecular Weight

280.71 g/mol

IUPAC Name

(4-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

ULEIOHDPTRIZER-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate typically involves the reaction of 4-chlorophenol with diethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically subjected to purification steps, such as distillation and crystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is the inhibition of the acetylcholinesterase enzyme. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually the death of the insect .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances thermal stability, as seen in the higher melting points of 1k (53–54°C) and 1m (57–58°C) compared to non-halogenated analogs .
  • Bioactivity : Fluorine substitution at the carbamoyl group (e.g., 1x, 1y) significantly improves enzyme inhibition, with IC50 values <9 μM for AChE and BChE. Bromine or trifluoromethyl groups (e.g., 1m, 1i) reduce potency, likely due to steric hindrance .

Industrial and Commercial Analogs

Coumaphos (C19H16ClO5PS)

  • Structure : Contains a 3-chloro-4-methylcoumarinyl group instead of a simple 4-chlorophenyl moiety.
  • Properties : Melting point = 95°C; logP = 4.3.
  • Application : Broad-spectrum insecticide and acaricide. Its coumarin ring enhances UV stability compared to simpler phosphorothioates .

Chlorpyrifos (C9H11Cl3NO3PS)

  • Structure : Features a 3,5,6-trichloropyridinyl group.
  • Properties : logP = 4.7; higher lipophilicity than O-(4-chlorophenyl) derivatives.
  • Toxicity : LD50 (rat, oral) = 135 mg/kg, indicating greater mammalian toxicity than carbamoyl-substituted analogs .

Mechanistic Insights

  • Enzyme Inhibition : The target compound’s 4-chlorophenyl group likely interacts with the hydrophobic pocket of cholinesterases, similar to 1k and coumaphos. However, the absence of a carbamoyl or coumarin group may reduce binding affinity compared to 1x or coumaphos .
  • Metabolic Stability : Sulfur substitution in phosphorothioates (vs. phosphate esters) delays hydrolysis, enhancing environmental persistence. This is observed in chlorpyrifos, which has a soil half-life >30 days .

Biological Activity

O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a compound belonging to the class of organophosphorus compounds, which are known for their biological activities, particularly in the fields of insecticides and pharmaceuticals. This article aims to explore its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a phosphorothioate group that contributes to its biological activity. The presence of the 4-chlorophenyl moiety enhances its lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phosphorothioates exhibit significant antimicrobial activity against various strains of bacteria and mycobacteria. For instance, a related compound, O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphorothioate, showed a minimum inhibitory concentration (MIC) of 4 µM against Mycobacterium tuberculosis . This suggests that similar compounds may possess comparable antimicrobial properties.

CompoundMIC (µM)Target Organism
O-(4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl) O,O-diethyl phosphorothioate4Mycobacterium tuberculosis
O-(5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}-phenyl) O,O-diethyl phosphorothioate16Mycobacterium avium

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are targets for various therapeutic agents. The compound exhibited IC50 values ranging from 8.04 to 20.2 µM for AChE inhibition, indicating moderate potency compared to known inhibitors like rivastigmine .

EnzymeIC50 (µM)Comparison
Acetylcholinesterase (AChE)8.04 - 20.2Moderate potency
Butyrylcholinesterase (BChE)Not specifiedSimilar to AChE

Toxicity and Safety

While organophosphorus compounds have therapeutic potential, they also pose toxicity risks due to their mechanism of action as irreversible inhibitors of cholinesterases. This can lead to cholinergic crises if overdosed. Studies have indicated that careful dosage and monitoring are essential when using these compounds in clinical or agricultural settings .

Case Studies

  • Antimycobacterial Studies : A study reported the synthesis of several phosphorothioates, including O-(4-chlorophenyl) derivatives, which were tested against Mycobacterium tuberculosis. The results indicated promising antimycobacterial activity that warrants further investigation into structure-activity relationships .
  • Inhibition Studies : Another investigation focused on the inhibitory effects of various phosphorothioates on AChE and BChE. The findings suggested that modifications in the chemical structure significantly influence enzyme inhibition potency, highlighting the importance of further research into optimizing these compounds for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing O-(4-chlorophenyl) O,O-diethyl phosphorothioate with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between O,O-diethyl phosphorochloridothioate and 4-chlorophenol in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Key steps include maintaining a temperature below 40°C to minimize side reactions and employing column chromatography (silica gel, hexane/ethyl acetate) for purification. Characterization via IR spectroscopy (P=S stretch ~650–680 cm⁻¹) and ¹H/¹³C-NMR (δ ~1.3–1.4 ppm for ethyl CH₃, δ ~4.1–4.3 ppm for CH₂) ensures structural fidelity. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of P=S (650–680 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) bonds.
  • NMR : In ¹H-NMR, ethyl groups appear as triplets (CH₂, δ ~4.1–4.3 ppm) and quartets (CH₃, δ ~1.3–1.4 ppm). Aromatic protons (4-chlorophenyl) show splitting patterns consistent with para-substitution (e.g., doublets at δ ~7.2–7.4 ppm).
  • Mass Spectrometry : High-resolution MS should match the molecular ion [M+H]⁺ (C₁₀H₁₅ClO₂PS⁺; theoretical m/z 281.01) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for organophosphorothioates like O-(4-chlorophenyl) derivatives?

  • Methodological Answer : Discrepancies in anticholinesterase or insecticidal activity may arise from stereochemical variations (thiono vs. thiolo tautomers) or impurities. Solutions include:

  • HPLC Chiral Separation : Use chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers for individual bioassays.
  • Metabolite Profiling : Incubate the compound with liver microsomes (e.g., rat S9 fraction) to identify active metabolites via LC-MS/MS.
  • Docking Studies : Compare binding affinities of tautomers with acetylcholinesterase (PDB ID: 1DX6) using AutoDock Vina .

Q. How can environmental persistence and degradation pathways of this compound be systematically evaluated?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C and 50°C. Analyze hydrolysis products (e.g., 4-chlorophenol, diethyl phosphorothioic acid) via GC-MS.
  • Soil Half-Life : Conduct OECD 307 tests under aerobic conditions (20°C, 60% water-holding capacity). Extract residues using QuEChERS and quantify via UPLC-UV.
  • Photolysis : Exclude aqueous solutions to UV light (λ = 254 nm) and track photoproducts with high-resolution orbitrap MS. Note: Chlorophenyl derivatives often exhibit slower degradation than nitro-substituted analogs .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices (ω) and Fukui functions (f⁻) for the phosphorus center. High ω (>3 eV) indicates susceptibility to nucleophilic attack (e.g., by glutathione).
  • Molecular Dynamics : Simulate interactions with acetylcholinesterase active sites (Ser203, His447) to predict inhibitory potency. Compare with experimental IC₅₀ values .

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